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Introduction
Noracetildenafil, also known as Demethylhongdenafil, is a synthetic compound structurally

related to sildenafil, a widely recognized phosphodiesterase type 5 (PDE5) inhibitor. As a

sildenafil analogue, noracetildenafil is presumed to share a similar mechanism of action,

involving the inhibition of cGMP-specific phosphodiesterase type 5, an enzyme crucial in

regulating blood flow in various tissues. This technical guide provides a comprehensive

overview of the available scientific information regarding the chemical structure, properties, and

biological activity of noracetildenafil. Due to the limited availability of specific quantitative data

for noracetildenafil in peer-reviewed literature, information on its parent compound, sildenafil,

and other analogues is included for comparative purposes where relevant.

Chemical Structure and Properties
Noracetildenafil is chemically designated as 5-[2-ethoxy-5-[2-(4-methyl-1-

piperazinyl)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one[1].

It is a derivative of sildenafil, differing by the replacement of the sulfonyl group with an acetyl

group.
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A summary of the known physicochemical properties of noracetildenafil is presented in Table

1. Data for sildenafil is provided for comparison.

Table 1: Physicochemical Properties of Noracetildenafil and Sildenafil

Property Noracetildenafil Sildenafil

IUPAC Name

5-[2-ethoxy-5-[2-(4-methyl-1-

piperazinyl)acetyl]phenyl]-1,6-

dihydro-1-methyl-3-propyl-7H-

pyrazolo[4,3-d]pyrimidin-7-

one[1]

5-[2-ethoxy-5-(4-

methylpiperazin-1-

yl)sulfonylphenyl]-1-methyl-3-

propyl-1,6-dihydro-7H-

pyrazolo[4,3-d]pyrimidin-7-one

Synonyms Demethylhongdenafil[1] UK-92,480

CAS Number 949091-38-7[1] 139755-83-2

Molecular Formula C₂₄H₃₂N₆O₃[1] C₂₂H₃₀N₆O₄S

Molecular Weight 452.6 g/mol [1] 474.58 g/mol

Melting Point
98-101°C (for a similar

analogue)[2]
187-189 °C

Solubility Soluble in Methanol[1] Slightly soluble in water

Appearance Solid[1]
White to off-white crystalline

powder

Note: Specific quantitative data for some properties of noracetildenafil are not readily

available in the public domain. Data for a similar analogue is provided for the melting point as a

reference.

Mechanism of Action and Signaling Pathway
Noracetildenafil is classified as a phosphodiesterase type 5 (PDE5) inhibitor. The mechanism

of action of PDE5 inhibitors is well-established and involves the potentiation of the nitric oxide

(NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.
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In response to sexual stimulation, nitric oxide is released from nerve endings and endothelial

cells in the corpus cavernosum of the penis. NO activates the enzyme soluble guanylate

cyclase (sGC), which in turn increases the intracellular concentration of cGMP. Elevated cGMP

levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of

several downstream targets. This cascade ultimately causes a decrease in intracellular calcium

levels, leading to the relaxation of smooth muscle in the corpus cavernosum and helicine

arteries. This vasodilation increases blood flow to the penis, resulting in an erection.

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by

phosphodiesterases, with PDE5 being the predominant isozyme in the corpus cavernosum. By

competitively inhibiting PDE5, noracetildenafil prevents the degradation of cGMP, thereby

enhancing and prolonging its vasodilatory effects.
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Pharmacological Properties
Potency and Selectivity
The inhibitory potency of a PDE5 inhibitor is typically expressed as its half-maximal inhibitory

concentration (IC₅₀). While the specific IC₅₀ value for noracetildenafil against PDE5 is not

readily available in published literature, the IC₅₀ values for other common PDE5 inhibitors are

provided in Table 2 for context. The selectivity of a PDE5 inhibitor is crucial, as off-target

inhibition of other PDE isozymes can lead to side effects. For instance, inhibition of PDE6,

found in the retina, can cause visual disturbances, while inhibition of PDE11 may be associated

with muscle pain.

Table 2: In Vitro Potency and Selectivity of Common PDE5 Inhibitors

Compound PDE5 IC₅₀ (nM)
Selectivity vs.
PDE1

Selectivity vs.
PDE6

Selectivity vs.
PDE11

Sildenafil 3.7[3] >100-fold ~10-fold ~10-fold

Tadalafil 1.8[3] >700-fold >10,000-fold ~14-fold

Vardenafil 0.7 >1000-fold ~15-fold >1000-fold

Avanafil 5.2[3] >100-fold >100-fold >100-fold

Note: Selectivity is expressed as the ratio of IC₅₀ values (IC₅₀ for off-target PDE / IC₅₀ for

PDE5). Higher values indicate greater selectivity for PDE5.

Experimental Protocols
In Vitro PDE5 Inhibition Assay (Fluorescence
Polarization)
This protocol describes a common method to determine the in vitro potency of a test compound

like noracetildenafil against the PDE5 enzyme.

Objective: To determine the IC₅₀ value of a test compound for the inhibition of PDE5.
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Principle: The assay measures the enzymatic activity of PDE5 by detecting the hydrolysis of a

fluorescently labeled cGMP substrate. Inhibition of the enzyme by the test compound results in

a decrease in the fluorescent signal.

Materials:

Recombinant human PDE5 enzyme

Fluorescein-labeled cGMP (substrate)

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 30 mM MgCl₂, 1 mM DTT)

Test compound (Noracetildenafil)

Positive control (e.g., Sildenafil)

384-well microplate

Plate reader capable of measuring fluorescence polarization

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound and the positive

control in an appropriate solvent (e.g., DMSO).

Reaction Mixture: In the wells of the microplate, add the assay buffer, the test compound at

various concentrations, and the PDE5 enzyme.

Incubation: Incubate the plate at room temperature for a predefined period (e.g., 15 minutes)

to allow for inhibitor binding to the enzyme.

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescein-labeled cGMP

substrate to all wells.

Reaction Progression: Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

Measurement: Stop the reaction and measure the fluorescence polarization using a plate

reader.
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Data Analysis: Calculate the percentage of inhibition for each concentration of the test

compound relative to the control (no inhibitor). Plot the percent inhibition against the

logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve

to determine the IC₅₀ value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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